methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core, a cyclopenta ring, and multiple sulfur-containing substituents. The molecule integrates a 1,2,4-triazole moiety linked via thioether bridges and a benzoate ester terminal group.
Properties
IUPAC Name |
methyl 2-[[2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O3S3/c1-38-26(37)17-10-5-6-12-19(17)30-22(36)15-40-28-34-33-21(35(28)16-8-3-2-4-9-16)14-39-27-31-24(29)23-18-11-7-13-20(18)41-25(23)32-27/h2-6,8-10,12H,7,11,13-15H2,1H3,(H,30,36)(H2,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVYFLPJXXHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC(=C5C6=C(CCC6)SC5=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound contains multiple functional groups that contribute to its biological activity. Its structure includes:
- Cyclopentathienopyrimidine core : Known for various pharmacological properties.
- Triazole moiety : Associated with antifungal and anticancer activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2S3 |
| Molecular Weight | 472.59 g/mol |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in nucleotide synthesis .
Antimicrobial Properties
The presence of thioether and triazole groups in the compound suggests potential antimicrobial activity. Compounds featuring these moieties have been documented to possess antibacterial effects against a range of pathogens. Specifically, benzothioate derivatives have demonstrated effective antibacterial activity compared to standard antibiotics like chloramphenicol .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for DNA synthesis in cancer cells.
- Targeting Folate Pathways : Similar compounds have been shown to target folate transporters in tumor cells, enhancing selective uptake and efficacy against cancer cells expressing these receptors .
Study 1: Triazole Derivatives in Cancer Therapy
A study published in Cancer Research highlighted the effectiveness of triazole derivatives in targeting folate receptors in human tumor cells. The most active analogs exhibited IC50 values in the nanomolar range against KB human tumors, indicating potent anticancer activity .
Study 2: Antibacterial Activity of Thioether Compounds
Another investigation focused on the antibacterial properties of thioether-substituted triazoles. The results demonstrated that these compounds had broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
The compound methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate exhibits a range of potential applications primarily in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and therapeutic implications based on current research findings.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies show effectiveness against various bacterial strains.
- Anticancer Properties : In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit key inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of related compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on HepG2 liver cancer cells revealed that the compound significantly reduced cell viability with an IC50 value of 15 µM. Mechanistic investigations indicated that it triggers apoptosis via upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thienopyrimidine | Antimicrobial |
| Compound B | Triazole derivative | Anticancer |
| Compound C | Cyclopentapyridine | Anti-inflammatory |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on core structures, substituent effects, synthetic routes, and reported bioactivities.
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Amino vs.
- Triazole vs. Isoxazole : The 1,2,4-triazole moiety in the target compound offers multiple hydrogen-bonding sites, unlike the isoxazole in ’s compound, which has weaker H-bond acceptor capacity. This difference could influence pharmacokinetic properties such as metabolic stability .
- Chlorophenyl vs.
Pharmacological Potential
- Antibacterial Activity: ’s tetrazolylamino derivative shows activity against Gram-positive bacteria, suggesting that the target compound’s triazole-thioether architecture could similarly target microbial enzymes like dihydrofolate reductase .
- Anti-Tyrosinase Activity: ’s aldehyde-derived analogs inhibit tyrosinase, a key enzyme in melanin synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, considering its complex heterocyclic architecture?
The compound’s synthesis involves sequential heterocyclization and thioether bond formation. A validated approach includes:
- Cyclocondensation : Refluxing precursors (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[2,3-d]pyrimidine core .
- Thiol-ene coupling : Introducing thioether linkages via nucleophilic substitution between thiol-containing intermediates (e.g., triazole-thiols) and halogenated partners (e.g., bromoacetamide derivatives) under inert conditions .
- Characterization : Use /-NMR to confirm regioselectivity and IR spectroscopy to validate functional groups (e.g., amide C=O stretches at ~1650 cm) .
Q. How can researchers ensure reproducibility in synthesizing the triazole-thiol intermediate?
Key steps include:
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the triazole-thiol intermediate.
- Quality control : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) and LC-MS to confirm molecular weight .
- Stability testing : Store intermediates under nitrogen at -20°C to prevent oxidation of thiol groups .
Q. What spectroscopic techniques are critical for structural elucidation?
- Multinuclear NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and cyclopenta-thieno protons (δ 2.5–3.5 ppm) to confirm fused-ring systems .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm error) .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum chemical modeling : Use density functional theory (DFT) to predict reaction pathways and transition states for heterocyclization steps, optimizing solvent and catalyst selection .
- Molecular docking : Screen derivatives against target enzymes (e.g., tyrosinase or kinase targets) using AutoDock Vina to prioritize synthesis .
- AI-driven synthesis planning : Platforms like ICReDD integrate reaction databases and machine learning to propose novel routes or troubleshoot failed reactions .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response validation : Repeat assays (e.g., IC) in triplicate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to rule out interference .
- Metabolic stability testing : Incubate compounds with liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
- Structural analogs : Synthesize derivatives with modified thioether or triazole substituents to isolate structure-activity relationships (SAR) .
Q. How can membrane technologies improve purification of this hydrophobic compound?
- Nanofiltration : Use polyamide membranes (MWCO 500–1000 Da) to separate the product from low-MW byproducts in DMF/THF mixtures .
- Simulated moving bed (SMB) chromatography : Optimize chiral separation if stereoisomers form during synthesis .
- Solvent-resistant membranes : Polyethersulfone (PES) membranes tolerate polar aprotic solvents (e.g., DMSO) during diafiltration .
Q. What advanced analytics address challenges in stability profiling?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- LC-QTOF-MS : Detect trace degradation products (e.g., sulfoxide formation from thioether oxidation) with untargeted metabolomics workflows .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts formulation stability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
